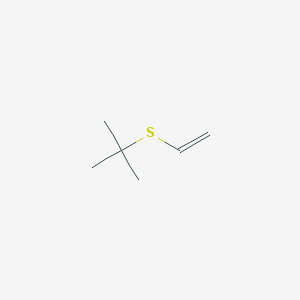

Propane, 2-(ethenylthio)-2-methyl-

Vue d'ensemble

Description

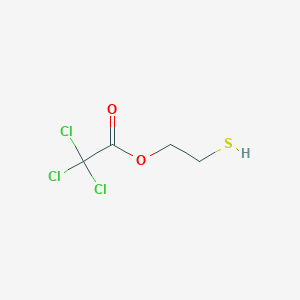

Propane, 2-(ethenylthio)-2-methyl-, also known as PETM, is an organic compound with the chemical formula C6H12S. It is a colorless liquid that is used in various scientific research applications. PETM is synthesized through a simple method that involves the reaction between 2-methylpropene and hydrogen sulfide gas.

Mécanisme D'action

Propane, 2-(ethenylthio)-2-methyl- acts as a nucleophile in chemical reactions, meaning it donates an electron pair to an electrophile. This makes it useful in reactions such as nucleophilic substitution and addition reactions. Propane, 2-(ethenylthio)-2-methyl- also acts as a solvent, which can facilitate chemical reactions by dissolving reactants and products.

Effets Biochimiques Et Physiologiques

Propane, 2-(ethenylthio)-2-methyl- has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic to aquatic organisms and can cause skin irritation and respiratory problems in humans. It is important to handle Propane, 2-(ethenylthio)-2-methyl- with care and follow proper safety protocols when working with it.

Avantages Et Limitations Des Expériences En Laboratoire

Propane, 2-(ethenylthio)-2-methyl- has several advantages for lab experiments, including its low toxicity, high reactivity, and low cost. However, it also has limitations, such as its low boiling point, which can make it difficult to handle, and its potential for skin and respiratory irritation.

Orientations Futures

There are several future directions for research on Propane, 2-(ethenylthio)-2-methyl-, including its potential use in the production of renewable energy sources, such as biofuels. Propane, 2-(ethenylthio)-2-methyl- could also be used as a starting material for the synthesis of new pharmaceuticals and agrochemicals. Further research is needed to fully understand the biochemical and physiological effects of Propane, 2-(ethenylthio)-2-methyl- and its potential applications in various fields.

In conclusion, Propane, 2-(ethenylthio)-2-methyl- is an organic compound that is used in various scientific research applications. It is synthesized through a simple method and acts as a nucleophile in chemical reactions. Propane, 2-(ethenylthio)-2-methyl- has advantages and limitations for lab experiments and has potential future applications in renewable energy, pharmaceuticals, and agrochemicals. It is important to handle Propane, 2-(ethenylthio)-2-methyl- with care and follow proper safety protocols when working with it.

Méthodes De Synthèse

Propane, 2-(ethenylthio)-2-methyl- is synthesized through the reaction between 2-methylpropene and hydrogen sulfide gas. The reaction takes place at room temperature and pressure and is catalyzed by a strong acid such as sulfuric acid. The product is then purified through distillation to obtain pure Propane, 2-(ethenylthio)-2-methyl-.

Applications De Recherche Scientifique

Propane, 2-(ethenylthio)-2-methyl- is used in various scientific research applications, including as a reagent in organic synthesis, as a solvent in chemical reactions, and as a starting material for the synthesis of other organic compounds. It is also used in the production of polymers, pharmaceuticals, and agrochemicals.

Propriétés

IUPAC Name |

2-ethenylsulfanyl-2-methylpropane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12S/c1-5-7-6(2,3)4/h5H,1H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBBBUPLGCPJGMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90161497 | |

| Record name | Propane, 2-(ethenylthio)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90161497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propane, 2-(ethenylthio)-2-methyl- | |

CAS RN |

14094-13-4 | |

| Record name | Propane, 2-(ethenylthio)-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014094134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 2-(ethenylthio)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90161497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-[2-(4-Pyridyl)vinyl]pyridine](/img/structure/B80979.png)